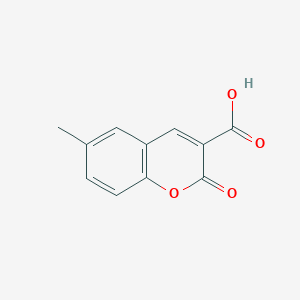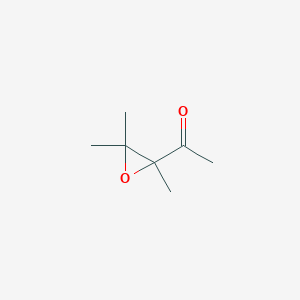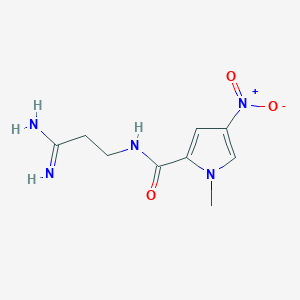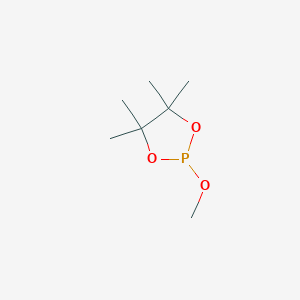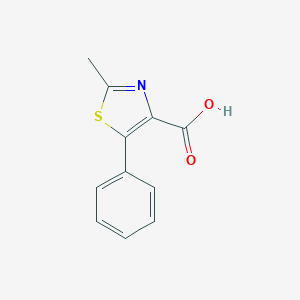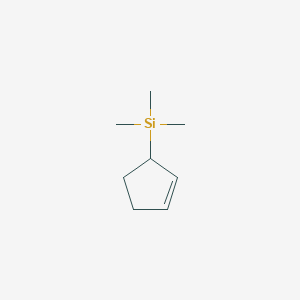
Bismuth, compd. with antimony (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Bismuth and antimony compounds, such as the "Bismuth, compound with antimony (1:1)", can be synthesized through various methods. One approach involves the reaction of sodium salt of NH(EPiPr2)2 (E = S or Se) with the appropriate group 15 metal salt in methanol, leading to monomeric and air-stable complexes (Crouch et al., 2003).
Molecular Structure Analysis
The crystal structure of these compounds reveals significant insights into their molecular geometry. For example, bismuth and antimony complexes with imino-bis(diisopropylphosphine chalcogenide) ligands exhibit distorted octahedral coordination geometries, which are crucial for understanding their electronic and physical properties (Crouch et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of "Bismuth, compound with antimony (1:1)" include its behavior in thermolysis reactions and the potential for forming thin films through chemical vapor deposition (CVD) techniques. These compounds serve as precursors for depositing bismuth chalcogenides, highlighting their utility in materials science applications (Crouch et al., 2003).
Physical Properties Analysis
The nanostructured bismuth-antimony materials, particularly Bi1−xSbx, demonstrate remarkable electronic properties that are significantly influenced by their bulk and nanostructured forms. These properties are essential for applications in low-temperature thermoelectrics and infrared applications, indicating the versatile functionality of the bismuth-antimony system (Tang & Dresselhaus, 2014).
Chemical Properties Analysis
The chemical properties of "Bismuth, compound with antimony (1:1)" are also reflected in its interactions with other compounds and its stability in various environments. The synthesis and characterization of antimony and bismuth dithiocarboxylates provide insights into their asymmetric chelation to the metal atom, which affects their reactivity and potential applications in synthesizing materials like M2S3 upon pyrolysis (Chaudhari et al., 2009).
Wissenschaftliche Forschungsanwendungen
Thermoelectric Materials
- Scientific Field: Materials Science
- Application Summary: Bismuth antimony telluride alloys are used in thermoelectric applications . These alloys possess the highest ZT (a dimensionless figure of merit) near room temperature .
- Methods of Application: The alloys are prepared by sequential high-pressure synthesis, ball milling, and spark plasma sintering . The process results in porous BiSbTe alloys .
- Results: The optimal Bi0.42Sb1.58Te3 shows a maximum ZT of 1.27 around 350 K and an average ZT of 1.15 in the measured temperature range of 298–463 K . These alloys also demonstrate excellent mechanical properties .
Electrochemical Detection of Benzoic Acid
- Scientific Field: Electrochemistry
- Application Summary: Bismuth antimonate nanosheets are used as modified materials for glassy carbon electrodes for the electrochemical detection of benzoic acid .
- Methods of Application: The nanosheets are prepared by a simple coprecipitation method . The bismuth antimonate-modified electrode is then used for the electrochemical detection of benzoic acid .
- Results: The modified electrode has a wide linear detection range (0.0002–2 mM), a low detection limit (0.053 μM), and good cycling performance for detecting benzoic acid .
Topological Insulators
- Scientific Field: Condensed Matter Physics
- Application Summary: Some Bismuth-antimony alloys, in particular Bi0.9Sb0.1, were the first experimentally-observed three-dimensional topological insulators . These are materials that have conducting surface states but have an insulating interior .
- Methods of Application: Crystals of bismuth antimonides are synthesized by melting bismuth and antimony together under inert gas or vacuum . Zone melting is used to decrease the concentration of impurities .
- Results: At an antimony concentration of 4%, the conduction and valence bands intersect, forming a Dirac point . Further increases in the concentration of antimony result in a band inversion .
Alloying Additives
- Scientific Field: Metallurgy
- Application Summary: Bismuth’s unique properties make it attractive for a plethora of applications such as alloying additives in steel and aluminum .
- Methods of Application: Bismuth is added to steel and aluminum during the smelting process to improve machinability .
- Results: The addition of bismuth to these metals results in free-machining steels and similar applications . This has made it a potential substitute for metals deemed less favorable environmentally .
Fusible Alloys
- Scientific Field: Metallurgy
- Application Summary: Bismuth’s unique properties make it attractive for a plethora of applications such as fusible alloys . Fusible alloys are alloys that have a low melting point.
- Methods of Application: Bismuth is combined with other metals like lead, tin, or indium to form alloys that melt at low temperatures .
- Results: These alloys are used in a variety of applications, including safety devices, solders, and cooling elements .
Pharmaceuticals
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Bismuth compounds have been used in medicine for many centuries . They have antimicrobial, anti-ulcer, and anti-inflammatory properties .
- Methods of Application: Bismuth compounds are used in the formulation of various pharmaceutical products . For example, bismuth subsalicylate is the active ingredient in over-the-counter stomach remedies .
- Results: Bismuth compounds have been shown to be effective in treating a variety of conditions, including peptic ulcers, bacterial infections, and inflammation .
Eigenschaften
InChI |
InChI=1S/2Bi.2Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMQIQQWIVNHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Sb].[Bi].[Bi] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth antimonide (BiSb) | |
CAS RN |
12323-19-2 |
Source


|
| Record name | Antimony, compd. with bismuth (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012323192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

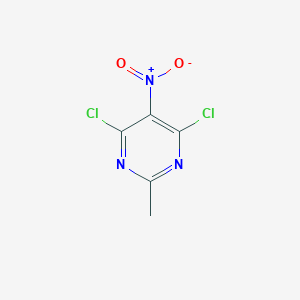

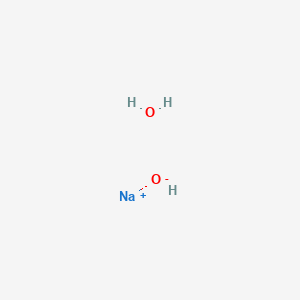
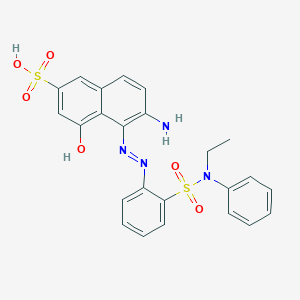
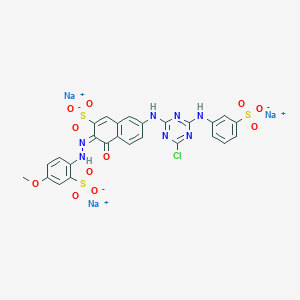
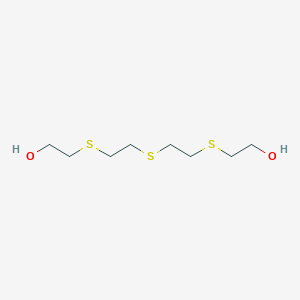
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
